1-O-ethyl 6-O-methyl 3-oxohexanedioate
Description
Evolution of β-Keto Ester Chemistry: A Retrospective Analysis
The history of β-keto ester chemistry is fundamentally linked to the development of key carbon-carbon bond-forming reactions. The cornerstone of this field is the Claisen condensation, first reported by German chemist Ludwig Claisen in 1887. numberanalytics.com This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. numberanalytics.comlibretexts.org The mechanism proceeds through the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. numberanalytics.comntu.edu.sg A subsequent elimination of an alkoxide ion yields the β-keto ester. numberanalytics.com The driving force for the reaction is the final deprotonation of the newly formed β-keto ester, which has a highly acidic α-proton, by the alkoxide by-product. ntu.edu.sg
Over the years, the scope of this chemistry has expanded significantly. A key variation is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to produce a cyclic β-keto ester. researchgate.net This method is particularly effective for creating five- or six-membered rings. researchgate.net Further evolution in the field came with the advent of transition metal catalysis. For instance, the development of palladium-catalyzed reactions of the allylic esters of β-keto esters introduced novel synthetic methodologies not achievable through traditional methods. nih.gov These reactions, proceeding through π-allylpalladium intermediates, have expanded the synthetic utility of β-keto esters even further. nih.gov
Positioning of 1-O-ethyl 6-O-methyl 3-oxohexanedioate within the Family of Asymmetric Dicarboxylic Acid Derivatives
The compound this compound is a specific and illustrative example of a complex dicarboxylic acid derivative. Its structure is derived from hexanedioic acid, a six-carbon dicarboxylic acid. The nomenclature indicates an ethyl ester at the C1 position and a methyl ester at the C6 position, making it an asymmetric diester. alfa-chemistry.com This asymmetry is a crucial feature, as it presents both challenges and opportunities for selective chemical transformations. libretexts.org Furthermore, the presence of a carbonyl group at the C3 position classifies it as a β-keto ester with respect to the C1 ethyl ester.
Asymmetric dicarboxylic acids and their derivatives are important building blocks, but their selective manipulation can be difficult. acs.org The reactivity of the two ester groups can be similar, making it challenging to modify one without affecting the other. However, their different steric and electronic environments (ethyl vs. methyl) in this compound can be exploited to achieve chemoselectivity. The compound is part of a broader family of carboxylic acid derivatives whose reactivity is governed by the stability of the carbonyl group and the nature of the leaving group. libretexts.orglibretexts.org In this case, the molecule combines the characteristic reactivity of a β-keto ester with the structural complexity of an unsymmetrical diester.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H14O5 alfa-chemistry.com |
| Molecular Weight | 202.20 g/mol alfa-chemistry.com |
| CAS Number | 56294-09-8 alfa-chemistry.comchemicalbook.com, 14000-78-3 arkpharmtech.combldpharm.com |
| Canonical SMILES | CCOC(=O)CC(=O)CCC(=O)OC alfa-chemistry.com |
| InChI Key | ASPNMRBMNBSGGE-UHFFFAOYSA-N alfa-chemistry.com |
| H-Bond Acceptor Count | 5 alfa-chemistry.com |
| H-Bond Donor Count | 0 alfa-chemistry.com |
Conceptual Frameworks for Understanding Reactivity and Synthetic Utility of Multifunctional Organic Intermediates
Multifunctional organic intermediates are molecules that possess multiple reactive sites, enabling their use in complex, multi-step synthetic sequences. They are foundational to modern organic synthesis, allowing for modular approaches to building intricate molecular architectures. The strategic use of these intermediates can significantly improve synthetic efficiency by reducing the number of separate reactions and purification steps required. weimiaobio.com
This compound is a prime example of a multifunctional intermediate, featuring several distinct reactive sites:
The α-Carbon: The carbon atom situated between the C3 ketone and the C1 ester carbonyl (C2) is highly acidic. Deprotonation with a suitable base generates a nucleophilic enolate, which can participate in a wide range of carbon-carbon bond-forming reactions. fiveable.me
The Ketone Carbonyl (C3): This carbonyl group is an electrophilic site, susceptible to attack by nucleophiles.
The Ester Carbonyls (C1 and C6): Both ester groups are also electrophilic and can undergo nucleophilic acyl substitution. The difference between the ethyl and methyl esters provides a basis for potential selective reactions.
The utility of such an intermediate lies in the ability to control the chemoselectivity of its reactions. By choosing appropriate reagents and reaction conditions, a chemist can target a specific functional group for transformation while leaving the others intact. For example, the enolate can be formed and alkylated without affecting the two ester groups. Alternatively, one of the ester groups could potentially be selectively hydrolyzed or converted to an amide under carefully controlled conditions. This ability to perform sequential and selective modifications makes such intermediates powerful tools for synthesizing complex target molecules. msu.edu
Emerging Research Frontiers in the Field of Oxo-Substituted Hexanedioates
The field of oxo-substituted hexanedioates and related dicarboxylic acid derivatives is an active area of research, driven by their utility as versatile synthons for complex molecules. mdpi.com A significant frontier is the development of advanced catalytic methods to control the reactivity of these multifunctional compounds, particularly in an asymmetric fashion. For instance, the use of chiral Brønsted acids as catalysts for reactions involving dicarboxylic acid derivatives is a burgeoning area of research. nih.govresearchgate.net Such catalysts can create a chiral environment around the substrate, enabling the synthesis of enantiomerically enriched products from prochiral starting materials. nih.gov
Furthermore, oxo-substituted linear molecules like this compound are valuable precursors for the synthesis of heterocyclic compounds, which are prevalent scaffolds in bioactive molecules. mdpi.com Research has shown that functionalized oxo-azepines (seven-membered nitrogen-containing rings) can be efficiently synthesized from linear precursors. mdpi.com The defined placement of the oxo and ester functionalities in a hexanedioate derivative provides a precise template for cyclization reactions to form such complex ring systems. The continued development of novel synthetic methods and the application of these building blocks in the synthesis of pharmaceuticals and materials represent key directions for future research. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-O-ethyl 6-O-methyl 3-oxohexanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-14-9(12)6-7(10)4-5-8(11)13-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPNMRBMNBSGGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239271 | |
| Record name | Hexanedioic acid, 3-oxo-, 1-ethyl 6-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56294-09-8 | |
| Record name | Hexanedioic acid, 3-oxo-, 1-ethyl 6-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56294-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanedioic acid, 3-oxo-, 1-ethyl 6-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 1 O Ethyl 6 O Methyl 3 Oxohexanedioate
Regioselective Esterification Approaches to Mixed Hexanedioate Diesters
A primary challenge in synthesizing 1-O-ethyl 6-O-methyl 3-oxohexanedioate lies in the differential esterification of the two carboxyl groups of the parent 3-oxohexanedioic acid. Starting from the more accessible precursor, hexanedioic acid (adipic acid), the goal is to create a mixed ethyl/methyl diester. This requires strategies that can distinguish between two chemically equivalent carboxylic acid groups, a process known as desymmetrization.
Chemoenzymatic Methods for Differential Ester Formation
Chemoenzymatic synthesis offers a powerful approach for achieving high regioselectivity under mild reaction conditions. tudelft.nl Enzymes, particularly lipases, are widely recognized for their ability to catalyze esterification and transesterification reactions with remarkable specificity. In the context of producing a mixed diester, a lipase (B570770) could be used to selectively catalyze the esterification of one carboxylic acid group on the hexanedioate backbone.
The process could proceed in two ways:
Selective Monoesterification: A dicarboxylic acid is treated with one alcohol (e.g., methanol) in the presence of a lipase. The enzyme's active site recognizes and catalyzes the esterification of only one of the two carboxyl groups, yielding a monoester (e.g., 6-methyl 3-oxohexanedioate). The second carboxyl group can then be esterified with a different alcohol (ethanol) using a standard chemical method.
Selective Transesterification: Starting with a symmetric diester (e.g., dimethyl 3-oxohexanedioate), an enzyme can be used to selectively swap one ester group for another in the presence of a different alcohol (e.g., ethanol). rsc.org The selectivity of the enzyme is crucial for preventing the formation of a mixture of products.
Recent advances have also explored whole-cell biocatalysis, where genetically engineered microorganisms perform multiple reaction steps in a single pot. For instance, engineered E. coli strains have been developed to convert n-alkanes into α,ω-dicarboxylic acids and subsequently esterify them, demonstrating the potential for integrated biocatalytic production of specific ester products. wur.nl
Catalytic Protocols for Selective Esterification
Non-enzymatic catalytic methods provide an alternative route for selective esterification, often utilizing heterogeneous catalysts that are easily separable from the reaction mixture. A notable example is the use of bifunctional alumina (B75360) (Al₂O₃) as a catalyst for the selective monomethyl esterification of linear dicarboxylic acids using methanol (B129727). rsc.orgrsc.org
The selectivity of this process is attributed to a balanced acidity and basicity of the alumina catalyst. rsc.org Research has demonstrated that by adsorbing dicarboxylic acids onto an alumina surface, one of the two carboxyl groups can be preferentially esterified. researchgate.netacs.org The selectivity is influenced by the carbon chain length of the dicarboxylic acid, with longer chains often showing high selectivity for monoester formation due to their alignment and reduced solubility. rsc.orgoup.com
| Dicarboxylic Acid (Chain Length) | Monoester Yield (%) | Monoester Selectivity (%) | Reference |
|---|---|---|---|
| Adipic Acid (C6) | 85 | 94 | rsc.org |
| Pimelic Acid (C7) | 82 | 92 | rsc.org |
| Suberic Acid (C8) | 80 | 91 | rsc.org |
| Sebacic Acid (C10) | 78 | 90 | rsc.org |
| Dodecanedioic Acid (C12) | 75 | 89 | rsc.org |
Data represents typical results under optimized conditions (25 °C, 48 h, methanol solvent) as reported in the literature. rsc.org
Construction of the 3-Oxohexanedioate Carbon Skeleton
The formation of the β-keto ester core is a critical step in the synthesis of the target molecule. This structure is characterized by a ketone at the β-position relative to an ester group, a motif that is central to many important organic reactions and molecules. acs.org
Claisen Condensation and Related Coupling Reactions
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used to synthesize β-keto esters. wikipedia.orgmasterorganicchemistry.com The reaction occurs between two ester molecules in the presence of a strong base, such as sodium ethoxide. organic-chemistry.orglibretexts.org For the synthesis of an unsymmetrical skeleton like 3-oxohexanedioate, a crossed Claisen condensation is employed, involving two different ester reactants. organic-chemistry.org
A plausible pathway to the 3-oxohexanedioate skeleton involves the condensation of an acetate (B1210297) ester with a succinate (B1194679) diester. The mechanism proceeds as follows:
Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from an ester like ethyl acetate, forming a nucleophilic enolate. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second ester, such as dimethyl succinate. This forms a tetrahedral intermediate. libretexts.org
Elimination: The intermediate collapses, expelling an alkoxide leaving group (methoxide in this case) to form the β-keto ester product. libretexts.org
Deprotonation: The resulting β-keto ester has highly acidic protons on the carbon between the two carbonyl groups (pKa ≈ 11), which are readily removed by the alkoxide base. masterorganicchemistry.com This final, irreversible deprotonation step drives the reaction to completion. wikipedia.org An acidic workup is required in the final step to reprotonate the molecule.
| Step | Description | Reactants/Intermediates |
|---|---|---|
| 1 | Base abstracts an α-proton to form an ester enolate. | Ethyl Acetate + NaOEt → Ethyl Acetate Enolate |
| 2 | Enolate attacks the carbonyl of the second ester. | Enolate + Dimethyl Succinate → Tetrahedral Intermediate |
| 3 | Intermediate eliminates an alkoxide leaving group. | Intermediate → 1-ethyl 6-methyl 3-oxohexanedioate + MeO⁻ |
| 4 | Base removes the acidic α-proton from the product to drive equilibrium. | Product + Base → Enolate of Product |
Chain Elongation Methodologies from Simpler Precursors
Chain elongation strategies build the carbon backbone incrementally from smaller, simpler starting materials. One classical approach involves the acylation of malonic ester derivatives. For instance, a mono-ester of malonic acid can be acylated with an appropriate acid chloride (e.g., 3-chloroformylpropionate) and subsequently decarboxylated to yield the desired β-keto ester framework. youtube.com
More modern techniques utilize carbenoid-mediated reactions. For example, zinc carbenoids have been used to convert existing β-keto esters into chain-extended γ-keto esters. organic-chemistry.org While this specific transformation yields a different isomer, the principle of using organometallic reagents to controllably extend a carbon chain is a powerful tool in modern organic synthesis. Biological pathways also utilize iterative α-keto acid chain elongation reactions to build longer carbon skeletons from precursors like α-ketoglutarate, providing a blueprint for synthetic strategies. acs.org
Transition-Metal Catalyzed Routes to β-Keto Esters
Transition-metal catalysis offers highly efficient and selective methods for forming C-C bonds under mild conditions. Palladium, in particular, has been extensively used to develop new reactions for β-keto ester synthesis. nih.gov
One prominent strategy involves the palladium-catalyzed reaction of allyl β-keto carboxylates. In these reactions, a palladium(0) catalyst facilitates a decarboxylation to generate a palladium enolate intermediate. nih.gov This versatile intermediate can then undergo various transformations, including aldol (B89426) condensations and Michael additions, to construct complex molecular architectures. nih.gov
Another powerful transition-metal catalyzed approach is the direct C-acylation of ester equivalents. For example, ketene (B1206846) silyl (B83357) acetals (enol ether derivatives of esters) can react with acid chlorides in the presence of a catalyst to form β-keto esters. organic-chemistry.org This method can be advantageous for creating thermodynamically unfavorable or highly substituted products. organic-chemistry.org
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient processes. Key areas of focus include the use of solvent-free conditions, recyclable catalysts, and maximizing atom economy.
Traditional Claisen condensations often utilize stoichiometric amounts of strong bases in alcoholic solvents, which can lead to side reactions and generate significant waste. acs.orgwikipedia.org Modern approaches aim to mitigate these issues through the use of solvent-free reaction conditions and the development of recyclable catalytic systems.
Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often shorter reaction times. acs.orgelsevierpure.com For the synthesis of β-keto esters, grinding solid reactants with a solid base catalyst, a technique known as "Grindstone Chemistry," has proven effective. niscpr.res.in For instance, the Claisen-Schmidt condensation, a related reaction, has been successfully carried out under solvent-free conditions using solid sodium hydroxide (B78521) as a catalyst. niscpr.res.innih.gov A similar approach could be envisioned for the synthesis of this compound, where the liquid ester reactants are mixed with a solid, recyclable base.
The development of recyclable catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, such as mixed metal oxides derived from layered double hydroxides (LDHs), have shown promise in condensation reactions. researchgate.net These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, reducing waste and cost. For example, calcined hydrotalcites have been employed as efficient catalysts for Claisen-Schmidt condensations. researchgate.net Another approach involves the use of sulfonic acids as catalysts, which can be recycled and are tolerant to air and moisture, simplifying the reaction setup. researchgate.net The use of a supported zinc glutarate (ZnGA) catalyst has also been reported for the synthesis of polyesters and demonstrates the potential for recyclable and stable catalytic systems. researchgate.net
A proposed solvent-free system for the synthesis of the target molecule could involve the use of a solid base catalyst that can be easily recovered and regenerated.
Table 1: Comparison of Conventional vs. Green Catalytic Systems for Ester Condensations
| Catalyst System | Solvent | Recyclability | Environmental Impact |
| Sodium Ethoxide | Ethanol (B145695) | No | High (solvent waste, non-reusable base) |
| Solid NaOH (Grinding) | Solvent-free | Partial | Low (no solvent waste) |
| Mixed Metal Oxides (LDHs) | Toluene or Solvent-free | Yes | Low (recyclable catalyst) |
| Sulfonic Acids | Solvent-free | Yes | Low (recyclable catalyst, water as byproduct) |
| Supported ZnGA | Solvent-free | Yes | Low (biodegradable support, recyclable) |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Claisen condensation, a key reaction for forming β-keto esters, inherently has good atom economy as the main byproduct is a small molecule, typically an alcohol. masterorganicchemistry.com In the proposed synthesis of this compound via a mixed Claisen condensation of ethyl succinate and methyl acetate, the theoretical atom economy would be high.
The primary source of waste in traditional Claisen condensations arises from the use of stoichiometric bases and solvents. By employing recyclable catalysts and solvent-free conditions, the environmental impact can be significantly reduced. acs.orgelsevierpure.com Furthermore, optimizing reaction conditions to maximize the yield of the desired unsymmetrical product over self-condensation products is crucial for waste reduction. libretexts.orglibretexts.org
Scalable Synthesis and Process Optimization for Academic Research Quantities
While the synthesis of this compound may not be required on an industrial scale, the ability to produce gram-scale quantities for academic research necessitates a consideration of scalability and process optimization.
A key challenge in scaling up the mixed Claisen condensation is controlling the reaction selectivity to favor the desired cross-condensation product. libretexts.orglibretexts.org Several strategies can be employed:
Use of a Non-Enolizable Ester: One of the ester starting materials can be chosen such that it cannot form an enolate, thereby acting only as the electrophile. ucla.eduorganic-chemistry.org However, in the case of synthesizing this compound from simple aliphatic esters, both reactants are enolizable.
Use of a More Acidic Carbonyl Compound: A ketone can be used in place of one of the esters, as the α-protons of a ketone are generally more acidic than those of an ester, leading to preferential enolate formation. libretexts.org
Controlled Addition and Temperature: Slowly adding one ester to a mixture of the other ester and the base at a controlled temperature can favor the cross-condensation product. numberanalytics.com
Use of Specific Bases: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one ester before the addition of the second ester, offering greater control over the reaction. wikipedia.org
Process optimization for academic-scale synthesis would involve a systematic study of reaction parameters to maximize the yield and purity of this compound.
Table 2: Parameters for Optimization of Mixed Claisen Condensation
| Parameter | Range/Options | Effect on Yield and Selectivity |
| Base | Sodium ethoxide, Sodium hydride, LDA | Choice of base influences enolate formation and reaction rate. numberanalytics.com |
| Solvent | Ethanol, THF, Toluene, Solvent-free | Solvent polarity can affect reaction kinetics and product distribution. numberanalytics.com |
| Temperature | -78 °C to reflux | Lower temperatures can improve selectivity but may require longer reaction times. numberanalytics.com |
| Reactant Ratio | Equimolar to 5:1 excess of one ester | Using an excess of one reactant can push the equilibrium towards the desired product. libretexts.org |
| Addition Rate | Slow, dropwise addition | Controlled addition can minimize self-condensation. numberanalytics.com |
A continuous flow reactor setup could also be considered for a more controlled and scalable synthesis. Flow chemistry offers advantages in terms of precise temperature control, efficient mixing, and the ability to safely handle reactive intermediates, which can lead to higher yields and purity. celonpharma.com The optimization of a Claisen condensation in a continuous flow reactor has been reported to significantly reduce reaction times and improve productivity. celonpharma.com
Mechanistic Investigations and Reactivity Profiles of 1 O Ethyl 6 O Methyl 3 Oxohexanedioate
Tautomerism and Conformational Dynamics of the β-Keto Ester Moiety
The presence of a methylene (B1212753) group flanked by two carbonyl groups in 1-O-ethyl 6-O-methyl 3-oxohexanedioate gives rise to keto-enol tautomerism, a fundamental equilibrium that profoundly influences its reactivity. libretexts.orglibretexts.org
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. libretexts.org While the keto form is generally more stable for simple ketones due to the greater strength of a carbon-oxygen double bond compared to a carbon-carbon double bond, the equilibrium for 1,3-dicarbonyls can be significantly shifted toward the enol form. libretexts.org This shift is driven by the stabilization gained through conjugation of the C=C double bond with the remaining carbonyl group and the formation of an internal hydrogen bond. libretexts.org
The position of this equilibrium is sensitive to several factors, most notably the solvent. walisongo.ac.idmissouri.edu The keto tautomer is typically more polar than the enol form. Consequently, polar solvents tend to stabilize the keto form, shifting the equilibrium in its favor. missouri.edubiopchem.education In contrast, nonpolar solvents favor the enol tautomer, where intramolecular hydrogen bonding minimizes unfavorable interactions with the solvent. missouri.edu The temperature also affects the equilibrium constant, allowing for the thermodynamic parameters of the tautomerization to be determined. biopchem.education
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these equilibria, as the proton signals for the keto and enol forms are distinct and can be integrated to determine their relative concentrations. walisongo.ac.idbiopchem.educationbiopchem.education
Table 1: Effect of Solvent on Keto-Enol Equilibrium for a Representative β-Keto Ester (Ethyl Acetoacetate) This table illustrates the general principle of solvent effects on a similar β-keto ester, as specific data for this compound is not readily available in the provided literature.
| Solvent | Polarity | Predominant Tautomer | Rationale |
| Hexane (Nonpolar) | Low | Enol | Intramolecular hydrogen bonding is favored in a nonpolar environment. |
| Chloroform | Medium | Enol | The enol form remains significantly populated. missouri.edu |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | Keto | The polar solvent solvates the keto form effectively, disrupting the intramolecular hydrogen bond of the enol. missouri.edu |
| Water | High (Polar Protic) | Keto | Strong hydrogen bonding with water molecules stabilizes the keto form and competes with intramolecular H-bonding. |
Intramolecular Hydrogen Bonding and Stereoelectronic Effects
The enol tautomer of this compound is significantly stabilized by the formation of a six-membered quasi-aromatic ring via an intramolecular hydrogen bond (IHB). libretexts.orgmdpi.com The hydroxyl proton of the enol acts as a hydrogen bond donor to the carbonyl oxygen of the ester group. This interaction contributes to the planarity of the conjugated system.
Reactions Involving the Electrophilic β-Keto Carbonyl
The ketone carbonyl group at the C-3 position is a primary site of electrophilicity, making it susceptible to attack by a wide range of nucleophiles.
The polarized C=O bond of the ketone readily undergoes nucleophilic addition. Organometallic reagents, amines, and other nucleophiles can add to the carbonyl carbon to form a tetrahedral intermediate. nih.gov For instance, in reactions analogous to the Michael addition, soft nucleophiles can add to the conjugated system of the enol or enolate form. nih.gov
Achieving stereochemical control during these additions is a key objective in synthesis. If the substrate possesses pre-existing stereocenters, diastereoselective addition can occur. Furthermore, the use of chiral catalysts can induce enantioselectivity. In some cases, the initial adduct can be epimerized at the α-carbon, allowing for a crystallization-induced diastereomer transformation (CIDT) to obtain a single, thermodynamically stable diastereomer in high purity. nih.gov
The ketone carbonyl can be selectively reduced to a hydroxyl group, yielding the corresponding β-hydroxy diester, 1-O-ethyl 6-O-methyl 3-hydroxyhexanedioate. This transformation is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). Further reduction of both the resulting alcohol and the two ester functionalities would lead to a triol.
For α-substituted β-keto esters, the reduction to β-hydroxy esters can generate two diastereomers (syn and anti). The stereochemical outcome can be controlled by the choice of reducing agent and reaction conditions, often through chelation control. researchgate.net For example, using a combination of a borane (B79455) complex with a Lewis acid like titanium tetrachloride (TiCl₄) can favor the formation of the syn-diastereomer. researchgate.net Conversely, employing sterically hindered reducing agents in the presence of cerium trichloride (B1173362) (CeCl₃), which coordinates to the carbonyl oxygen, can lead to the preferential formation of the anti-diastereomer. researchgate.net
Table 2: Diastereoselective Reduction of β-Keto Esters This table summarizes common methods for achieving diastereoselective reduction in related β-keto ester systems.
| Reagent System | Typical Selectivity | Mechanism Principle |
| NaBH₄ | Low to moderate | Non-chelation control, Felkin-Anh model often applies. |
| TiCl₄ / Pyridine-Borane Complex | syn | Chelation of both carbonyl oxygens by titanium holds the molecule in a rigid conformation, directing hydride attack from the less hindered face. researchgate.net |
| CeCl₃ / LiEt₃BH | anti | Cerium coordinates to the ketone, and the bulky reducing agent attacks from the least hindered face of the non-chelated conformation. researchgate.net |
Reactivity at the α-Methylene Carbon (between the two carbonyls)
The protons on the C-2 methylene group, positioned between the ketone and ester carbonyls, are significantly acidic (pKa ≈ 11-13), comparable to other active methylene compounds like diethyl malonate. libretexts.org This acidity is due to the inductive electron-withdrawing effects of the two adjacent carbonyl groups and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance delocalization across the O=C-C-C=O system.
The most synthetically valuable reaction at this position is alkylation. libretexts.org Treatment with a suitable base, such as sodium ethoxide, quantitatively generates the nucleophilic enolate ion. This enolate can then react with electrophiles, most commonly alkyl halides, in an SN2-type reaction to form a new carbon-carbon bond at the α-position. libretexts.org This reaction is highly efficient for primary and methyl halides. Secondary halides are less effective, and tertiary halides typically lead to elimination rather than substitution. libretexts.org This reactivity is the cornerstone of the malonic ester and acetoacetic ester syntheses, which allow for the elaboration of carbon chains. libretexts.org
Alkylation and Acylation Reactions
The presence of acidic protons at the α-carbons (C-2 and C-4) makes this compound a prime candidate for alkylation and acylation reactions. These reactions typically proceed via the formation of an enolate intermediate, which then acts as a nucleophile.
The methylene group at C-2, flanked by the ketone and the ethyl ester, is particularly acidic and readily deprotonated by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl group at the C-2 position. libretexts.org The process is analogous to the well-established acetoacetic ester synthesis. libretexts.org
Furthermore, under stronger basic conditions, such as with sodium hydride followed by n-butyllithium, a dianion can be generated. cdnsciencepub.comresearchgate.net This allows for reactions at the less acidic C-4 position (the γ-position relative to the ethyl ester), leading to γ-alkylation. The choice of base, solvent, and temperature is crucial in controlling the regioselectivity of the reaction. thieme-connect.de
Acylation reactions follow a similar principle, where the enolate attacks an acylating agent like an acyl chloride or an anhydride. acs.orgacs.orgucalgary.ca This results in the formation of a β-diketone derivative, which itself is a valuable synthetic intermediate. acs.org The chemoselectivity of these acylations can be influenced by factors such as the metal counterion and solvent. acs.org
Here is an interactive data table summarizing potential alkylation and acylation reactions:
| Reaction Type | Reagent | Base | Position of Functionalization | Product Class |
| Alkylation | Methyl Iodide (CH₃I) | Sodium Ethoxide (NaOEt) | C-2 | α-Methylated β-keto ester |
| Alkylation | Benzyl Bromide (BnBr) | Sodium Hydride (NaH) | C-2 | α-Benzylated β-keto ester |
| Dialkylation | 1. NaH/CH₃I 2. NaH/BnBr | Sodium Hydride (NaH) | C-2 | α,α-Disubstituted β-keto ester |
| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | C-2 | β,δ-Diketo ester |
| Acylation | Benzoyl Chloride (PhCOCl) | Sodium Hydride (NaH) | C-2 | β,δ-Diketo ester |
Transformations of the Ester Functionalities
The two ester groups in this compound, being different, present opportunities for selective transformations.
Selective Hydrolysis and Transesterification Pathways
Hydrolysis, the cleavage of an ester to a carboxylic acid and an alcohol, can be catalyzed by acid or base. libretexts.org For this compound, the challenge lies in achieving selective monohydrolysis of either the methyl or the ethyl ester. While base-mediated saponification of diesters can sometimes lead to mixtures, selective monohydrolysis of unsymmetrical diesters can be achieved under carefully controlled conditions, such as using dilute base at low temperatures. youtube.com
Enzymatic hydrolysis, using lipases, offers a highly selective alternative. mdpi.com Lipases can differentiate between sterically or electronically distinct ester groups, potentially allowing for the clean conversion to one of the two possible mono-acids. Non-enzymatic methods for selective monohydrolysis of symmetric diesters have also been developed, often utilizing aqueous media to achieve high selectivity. researchgate.net
Transesterification, the conversion of one ester to another, can be performed under acidic or basic conditions. libretexts.org For example, heating the molecule in a large excess of methanol (B129727) with an acid catalyst would likely convert the ethyl ester to a methyl ester, resulting in dimethyl 3-oxohexanedioate. Conversely, using ethanol (B145695) would favor the formation of the diethyl ester.
The table below summarizes these transformations:
| Reaction | Reagents | Expected Major Product |
| Full Hydrolysis | Excess NaOH, H₂O, Heat; then H₃O⁺ | 3-Oxohexanedioic acid |
| Selective Enzymatic Hydrolysis | Lipase (B570770) A | 1-Ethyl 3-oxohexanedioic acid |
| Selective Enzymatic Hydrolysis | Lipase B | 6-Methyl 3-oxohexanedioic acid |
| Transesterification | Excess Methanol (MeOH), H⁺ cat. | Dimethyl 3-oxohexanedioate |
| Transesterification | Excess Isopropanol (i-PrOH), NaOi-Pr | Diisopropyl 3-oxohexanedioate |
Amidation and Other Nucleophilic Acyl Substitution Reactions
The ester functionalities can undergo nucleophilic acyl substitution with a variety of nucleophiles. A particularly important transformation is amidation, the reaction with an amine to form an amide. Direct amidation of esters can be promoted by strong bases like potassium tert-butoxide or by Lewis acids such as iron(III) chloride. nih.govrsc.orgmdpi.com Recent developments have also demonstrated the efficiency of solvent-free mechanochemical methods (ball-milling) for this purpose. chemrxiv.orgresearchgate.net
The reaction of this compound with an amine could potentially lead to a mixture of amides. However, selectivity may be achieved based on the reaction conditions and the steric bulk of the amine, as the methyl ester is generally more reactive towards nucleophilic attack than the ethyl ester. Other strong nucleophiles can also displace the alkoxy groups, leading to a wide array of carboxylic acid derivatives.
The following table provides examples of amidation reactions:
| Amine Nucleophile | Conditions | Potential Product(s) |
| Ammonia (NH₃) | KOtBu, DMSO | Mono- or diamide |
| Benzylamine (BnNH₂) | FeCl₃, Heat | N-benzyl mono- or diamide |
| Morpholine | KOtBu, Ball-milling | Morpholine-derived mono- or diamide |
| Aniline (PhNH₂) | NaNH₂, Liquid NH₃ | N-phenyl mono- or diamide |
Decarboxylation Pathways of 3-Oxohexanedioate Systems and Analogues
A characteristic reaction of β-keto acids is decarboxylation, the loss of carbon dioxide upon heating. chemistrysteps.com The parent compound, this compound, is a β-keto ester and is stable to decarboxylation. However, upon hydrolysis of one or both ester groups, the resulting β-keto carboxylic acid readily undergoes decarboxylation.
The mechanism involves a cyclic, six-membered transition state where the carboxylic proton is transferred to the ketone oxygen, facilitating the cleavage of the C-C bond and the formation of an enol intermediate. libretexts.orgmasterorganicchemistry.com This enol then tautomerizes to the more stable ketone. This reaction is a key step in syntheses like the acetoacetic ester synthesis. chemistrysteps.com
The final product of a hydrolysis-decarboxylation sequence depends on which ester group is hydrolyzed.
Hydrolysis of the methyl ester followed by heating would yield ethyl 5-oxopentanoate.
Hydrolysis of the ethyl ester followed by heating would yield methyl 5-oxopentanoate.
Complete hydrolysis to the diacid followed by heating would lead to 5-oxopentanoic acid.
The table below outlines the products of these decarboxylation pathways:
| Initial Reaction | Intermediate | Final Product after Decarboxylation |
| Selective hydrolysis of the methyl ester | 6-carboxy-4-oxohexanoic acid ethyl ester | Ethyl 5-oxopentanoate |
| Selective hydrolysis of the ethyl ester | 1-carboxy-4-oxohexanoic acid methyl ester | Methyl 5-oxopentanoate |
| Full hydrolysis of both esters | 3-Oxohexanedioic acid | 5-Oxopentanoic acid |
Computational and Theoretical Studies on 1 O Ethyl 6 O Methyl 3 Oxohexanedioate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods can provide deep insights into electronic structure, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is frequently employed to determine ground-state properties such as molecular geometry, electronic energy, and orbital distributions.
A targeted search for research applying DFT methods to 1-O-ethyl 6-O-methyl 3-oxohexanedioate did not yield any specific studies. While DFT has been extensively used to study various β-keto esters, the specific ground state properties, optimized geometries, and electronic energies for this particular compound have not been reported in dedicated scholarly articles. mdpi.com General-purpose chemical databases provide basic computed properties, but not the detailed research findings that would arise from a focused DFT study.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, where regions of negative potential are susceptible to electrophilic attack and positive regions are prone to nucleophilic attack.
No specific research articles presenting an MEP analysis for this compound were found. Such an analysis would be crucial to predict its reactivity in various chemical environments, but this information is not available in the reviewed literature.
Molecular Modeling of Tautomeric Equilibria and Transition States
Like many β-keto esters, this compound can exist in equilibrium between its keto and enol tautomers. Computational modeling is essential for understanding the energetics and mechanisms of this equilibrium.
Energetic Barriers and Reaction Pathways for Key Transformations
The study of energetic barriers and reaction pathways provides critical information about the kinetics of a chemical transformation, such as keto-enol tautomerization. These studies often involve locating the transition state structures and calculating the activation energy.
No computational studies detailing the energetic barriers or reaction pathways for the tautomerization or other key transformations of this compound could be located. While the keto-enol tautomerism of other dicarbonyl compounds has been investigated computationally, these findings cannot be directly extrapolated to the title compound. orientjchem.orgresearchgate.netnih.gov
Solvent Effects on Reaction Thermodynamics and Kinetics
The surrounding solvent can significantly influence the thermodynamics and kinetics of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects.
There is no available research that specifically models the influence of different solvents on the tautomeric equilibrium or reaction kinetics of this compound. Studies on other keto-enol systems have shown that polar solvents can stabilize the keto tautomer, but specific data for the target compound is absent. orientjchem.orgnih.gov
Conformational Analysis and Intramolecular Interactions
The flexible backbone of this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and to understand the intramolecular forces that govern them.
A literature search did not uncover any specific conformational analysis studies for this compound. Such a study would involve systematically exploring the potential energy surface to identify low-energy conformers and to analyze the nature of any intramolecular interactions, such as hydrogen bonding in the enol form. While conformational analyses of other ester-containing molecules exist, specific findings for this compound are not documented. acs.org
Data Tables
Due to the lack of specific research findings for this compound in the scientific literature, no data tables containing detailed research findings can be generated.
Dihedral Angle Scans and Energy Minimization
Conformational analysis is a fundamental approach to determine the most stable arrangement of atoms in a molecule. lumenlearning.com For a flexible molecule such as this compound, which possesses multiple rotatable single bonds, this analysis is particularly important. The process involves systematic rotations around specific bonds, known as dihedral angle scans, to map the potential energy surface of the molecule. The goal is to identify the conformations that correspond to energy minima.
Energy minimization calculations, often performed using density functional theory (DFT) or other quantum mechanical methods, are employed to find the lowest energy (and thus most stable) conformers. These calculations consider the electronic structure of the molecule to determine the forces on each atom, adjusting the geometry until a stable structure is reached. For this compound, several low-energy conformers can be expected due to the interplay of steric hindrance and intramolecular interactions.
For instance, the relative orientation of the ethyl and methyl ester groups will be a significant factor. A fully extended, linear-like conformation might minimize steric repulsion between the terminal ester groups. However, folded conformations might be stabilized by favorable non-covalent interactions. The table below illustrates a hypothetical potential energy landscape for a key dihedral angle, based on general principles of conformational analysis for similar aliphatic esters.
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.0 | Eclipsed (High Energy) |
| 60 | 0.8 | Gauche |
| 120 | 4.5 | Eclipsed |
| 180 | 0.0 | Anti (Lowest Energy) |
| 240 | 4.5 | Eclipsed |
| 300 | 0.8 | Gauche |
| This table presents a generalized representation of the energetic profile for rotation around a central C-C bond in a flexible aliphatic chain. Specific values for this compound would require dedicated computational studies. |
Analysis of Non-Covalent Interactions
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure and stability of organic molecules. tamu.edu In this compound, several types of NCIs are expected to be at play. These interactions, while individually weak, can collectively have a significant impact on the conformational preferences of the molecule.
The primary non-covalent interactions within this molecule would include:
Van der Waals Forces: These are ubiquitous interactions arising from temporary fluctuations in electron density. The flexible aliphatic chain of the molecule will experience both attractive (dispersion) and repulsive (steric) van der Waals forces that influence its folding.
Dipole-Dipole Interactions: The ketone and ester functional groups possess permanent dipole moments due to the electronegativity difference between carbon and oxygen atoms. The alignment of these dipoles can lead to either stabilizing or destabilizing interactions, thereby influencing the rotational position of these groups.
Intramolecular Hydrogen Bonds: Although less common in simple esters, the possibility of weak C-H···O hydrogen bonds exists. Here, a hydrogen atom attached to a carbon atom (a weak acid) can interact with one of the oxygen atoms of the carbonyl or ester groups (a weak base). The presence of the electron-withdrawing ketone group can enhance the acidity of the α-hydrogens, making such interactions more plausible.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. rsc.org These analyses can reveal the presence of bond critical points and regions of weak attractive or repulsive interactions within the molecule.
The following table summarizes the potential non-covalent interactions in this compound and their likely influence on its conformation.
| Interacting Groups | Type of Interaction | Potential Effect on Conformation |
| Ethyl ester and Methyl ester | Van der Waals (Steric Repulsion) | Favors extended conformations to minimize steric clash. |
| C=O (ketone) and C=O (esters) | Dipole-Dipole | The relative orientation will be optimized to minimize electrostatic repulsion. |
| α-Hydrogens and Carbonyl Oxygens | Weak C-H···O Hydrogen Bonds | May lead to folded or pseudo-cyclic conformations to accommodate these interactions. |
| This table provides a qualitative summary of expected non-covalent interactions based on the molecular structure. The actual strength and geometric importance of these interactions would need to be confirmed by detailed computational analysis. |
Advanced Analytical Methodologies for Research on 1 O Ethyl 6 O Methyl 3 Oxohexanedioate
Chromatographic Techniques for Product Isolation and Purity Assessment
Chromatography is fundamental to the purification and analytical assessment of 1-O-ethyl 6-O-methyl 3-oxohexanedioate, enabling the separation of the desired product from starting materials, byproducts, and impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity verification of this compound. A significant challenge in the analysis of β-keto esters is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of the keto and enol forms. This can lead to poor peak shapes, such as broad or split peaks, in standard reversed-phase HPLC. chromforum.org
To overcome this, specialized methods are employed. Increasing the column temperature can accelerate the interconversion between tautomers, causing them to elute as a single, sharp peak. chromforum.org Another effective strategy is the use of an acidic mobile phase, which can catalyze the tautomerization to achieve a similar averaging effect. chromforum.org For particularly difficult separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) properties, has proven effective in improving peak shape and resolution for β-dicarbonyl compounds. chromforum.org
Table 1: Illustrative HPLC Method for Quantitative Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Mixed-Mode C18/Anion-Exchange (2.1 x 100 mm, 2.7 µm) | Provides enhanced retention and improved peak shape for tautomeric compounds. chromforum.org |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to control tautomer equilibrium. chromforum.org |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |
| Gradient | 20% to 80% B over 10 minutes | Ensures elution of the compound and any impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Standard flow for analytical columns of this dimension. |
| Column Temp. | 40 °C | Elevated temperature helps coalesce tautomer peaks. chromforum.org |
| Detection | UV at 245 nm (enol) and 275 nm (keto) | Dual wavelength monitoring to observe both tautomeric forms. |
| Injection Vol. | 2 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) is better suited for monitoring the presence of volatile starting materials or low-boiling-point byproducts rather than for the direct analysis of the intact this compound. β-keto esters are often thermally labile and can undergo decomposition in the high temperatures of the GC injection port. researchgate.net This degradation can lead to the formation of various fragments, complicating the interpretation of chromatograms. researchgate.net
Therefore, GC analysis in this context is primarily a tool for assessing reaction completion by monitoring the disappearance of volatile reactants or for identifying volatile side products. To minimize the thermal decomposition of the target compound itself, methods would employ a cool on-column or programmable temperature vaporization (PTV) inlet and operate at the lowest feasible temperatures with highly inert columns.
Table 2: Example GC Method for Reaction Monitoring
| Parameter | Condition | Purpose |
|---|---|---|
| Column | Low-bleed 5% Phenyl-Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for separating volatile organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |
| Inlet | PTV, split mode (50:1) | Minimizes thermal stress on the analyte compared to a hot split/splitless inlet. researchgate.net |
| Inlet Temp. | Ramped from 50 °C to 250 °C | Prevents thermal shock and reduces on-inlet degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates volatile components from any higher-boiling compounds. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive detector for organic compounds. |
| Detector Temp. | 300 °C | Ensures all eluted compounds remain in the gas phase for detection. |
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives (Excluding basic identification)
When novel derivatives of this compound are synthesized, advanced spectroscopic techniques are indispensable for unambiguous structural confirmation, going far beyond simple identification.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized molecule. Unlike unit-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high accuracy allows for the calculation of a unique elemental formula. For this compound (C₉H₁₄O₅), HRMS can distinguish its exact mass from other isomeric compounds or those with very similar nominal masses. This technique is invaluable for verifying the successful synthesis of a novel derivative where the molecular formula is predicted but not yet proven.
Table 3: HRMS Data for this compound
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₄O₅ | Predicted elemental composition. |
| Ion Type | [M+Na]⁺ (Sodium Adduct) | A common ion formed during electrospray ionization (ESI). rsc.org |
| Calculated Exact Mass | 225.07334 Da | The theoretical mass of C₉H₁₄O₅Na⁺. |
| Measured Exact Mass | 225.07319 Da (Example) | An exemplary experimental value from an HRMS instrument. |
| Mass Accuracy | -0.67 ppm (Example) | The difference between calculated and measured mass, typically < 5 ppm for confirmation. |
While one-dimensional (¹H and ¹³C) NMR provides initial information, complex structural assignments for novel derivatives rely heavily on two-dimensional (2D) NMR experiments. These techniques reveal through-bond and through-space correlations between nuclei, providing a complete picture of the molecular framework.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those in the aliphatic chain of the hexanedioate backbone.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing an unambiguous assignment of ¹³C signals based on their corresponding ¹H signals.
Table 4: Predicted Key 2D NMR Correlations for Structural Assignment
| Experiment | Key Correlation | Information Gained |
|---|---|---|
| COSY | H-4 ↔ H-5 | Confirms the -CH₂-CH₂- linkage in the backbone. |
| HSQC | H-1' (ethyl CH₂) ↔ C-1' | Assigns the ethyl ester methylene (B1212753) carbon. |
| HSQC | H-6' (methyl) ↔ C-6' | Assigns the methyl ester carbon. |
| HMBC | H-1' (ethyl CH₂) ↔ C-1 (ester C=O) | Confirms the ethyl group is attached to the C-1 ester. |
| HMBC | H-6' (methyl) ↔ C-6 (ester C=O) | Confirms the methyl group is attached to the C-6 ester. |
| HMBC | H-2 / H-4 ↔ C-3 (ketone C=O) | Unambiguously places the ketone at the C-3 position. |
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For novel derivatives of this compound, these methods are crucial for confirming the presence and electronic environment of the key carbonyl groups. The molecule contains three distinct carbonyls: a ketone and two different esters. Their vibrational frequencies can differ slightly based on their position and surrounding structure. For example, conjugation or ring strain in a derivative would cause a noticeable shift in the C=O stretching frequency. Raman spectroscopy is particularly useful for analyzing symmetric, non-polar bonds and can provide complementary data to the IR spectrum.
Table 5: Characteristic Vibrational Frequencies for Functional Group Identification
| Functional Group | Technique | Expected Frequency (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Ketone (C=O) | IR / Raman | ~1715 cm⁻¹ | Strong, sharp stretch. |
| Ethyl Ester (C=O) | IR / Raman | ~1735 cm⁻¹ | Strong, sharp stretch. |
| Methyl Ester (C=O) | IR / Raman | ~1740 cm⁻¹ | Strong, sharp stretch. |
| C-O-C (Ester) | IR | 1150-1250 cm⁻¹ | Strong stretch. |
| C-H (sp³) | IR / Raman | 2850-3000 cm⁻¹ | Medium to strong stretch. |
Hyphenated Techniques for Complex Mixture Analysis
The analysis of complex mixtures, such as those generated during the synthesis of this compound, necessitates analytical methods with high resolving power and sensitivity. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govresearchgate.netijnrd.org These integrated systems provide comprehensive data from a single analytical run, enabling both the separation of individual components from a reaction mixture and their subsequent identification and quantification. researchgate.nethumanjournals.com
For a diester like this compound, which may exist in a matrix containing starting materials, intermediates, byproducts, and isomers, hyphenated techniques offer unparalleled advantages. The most commonly employed of these are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govresearchgate.net These methods are central to reaction profiling, allowing researchers to track the progress of a reaction, identify impurities, and understand the reaction mechanism in detail.
The choice between GC-MS and LC-MS/MS is often dictated by the volatility and thermal stability of the analytes. While GC-MS is suitable for volatile and thermally stable compounds, LC-MS/MS is preferred for less volatile, thermally labile, or polar molecules. humanjournals.com For this compound, both techniques can be strategically employed. GC-MS may be used for the analysis of the final product and other volatile components, whereas LC-MS/MS is particularly useful for monitoring the reaction in real-time and for the analysis of non-volatile intermediates and potential degradation products. chromforum.orgnih.gov
GC-MS and LC-MS/MS in Reaction Profiling
Reaction profiling is a critical aspect of chemical research, providing insights into reaction kinetics, pathway elucidation, and the formation of impurities. Both GC-MS and LC-MS/MS are powerful tools for the detailed analysis of the complex mixtures generated during the synthesis of this compound.
GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. jmchemsci.com For a compound like this compound, GC-MS analysis would typically involve the injection of a vaporized sample into a GC column. who.int The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). researchgate.net
A hypothetical GC-MS analysis for monitoring the synthesis of this compound could involve a reaction such as the Dieckmann condensation of a suitable precursor. The table below illustrates the kind of data that would be generated.
Table 1: Hypothetical GC-MS Data for Reaction Profiling of this compound Synthesis
| Compound Name | Retention Time (min) | Key Diagnostic Ions (m/z) | Role in Reaction |
|---|---|---|---|
| Diethyl adipate | 8.5 | 157, 129, 101 | Starting Material |
| This compound | 12.2 | 202, 171, 143, 115 | Product |
| Unreacted Methyl Acrylate | 4.1 | 86, 55 | Starting Material |
This table is interactive. You can sort the data by clicking on the column headers.
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly advantageous for analyzing compounds that are not amenable to GC, such as polar or thermally unstable molecules. nih.govnih.gov It combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. humanjournals.com In LC-MS/MS, the sample is first separated by HPLC, and then the eluent is introduced into the mass spectrometer. A specific precursor ion is selected, fragmented, and the resulting product ions are detected, providing a high degree of certainty in compound identification. nih.govresearchgate.net
For a beta-keto ester like this compound, which can exhibit keto-enol tautomerism, LC-MS/MS is highly effective. chromforum.org The separation can be optimized by adjusting the mobile phase composition and pH. The table below presents hypothetical LC-MS/MS data for the analysis of a reaction mixture.
Table 2: Hypothetical LC-MS/MS Data for Reaction Profiling of this compound Synthesis
This table is interactive. You can sort the data by clicking on the column headers.
Applications in Synthetic Research and Process Chemistry
The application of GC-MS and LC-MS/MS extends beyond simple identification to play a crucial role in both synthetic research and process chemistry for compounds like this compound.
In synthetic research , these techniques are fundamental for:
Reaction Optimization: By taking aliquots from a reaction at different time points and analyzing them, chemists can determine the optimal reaction conditions (temperature, catalyst loading, reaction time) to maximize the yield of this compound and minimize the formation of byproducts.
Mechanism Elucidation: The detection and identification of transient intermediates can provide evidence for a proposed reaction mechanism.
Impurity Profiling: A thorough understanding of the impurities formed during a synthesis is essential. GC-MS and LC-MS/MS can identify and help quantify these impurities, which is critical for developing effective purification strategies. researchgate.net
In process chemistry , where the goal is to scale up a synthesis for industrial production, these analytical methods are vital for:
Process Monitoring and Control: In a manufacturing setting, hyphenated techniques can be used for at-line or on-line monitoring to ensure that a reaction is proceeding as expected. This allows for real-time adjustments to maintain process consistency and product quality.
Quality Control: Both incoming raw materials and the final product, this compound, must meet stringent purity specifications. GC-MS and LC-MS/MS are used to verify the identity and purity of these materials.
Stability Studies: These methods can be used to assess the stability of this compound under various storage conditions by detecting and quantifying any degradation products that may form over time.
The detailed molecular information provided by GC-MS and LC-MS/MS is therefore indispensable for the entire lifecycle of a chemical entity, from its initial discovery in a research lab to its large-scale production in a chemical plant.
Applications of 1 O Ethyl 6 O Methyl 3 Oxohexanedioate in Organic Synthesis
Building Block for the Synthesis of Heterocyclic Compounds
The presence of a 1,5-dicarbonyl-like structure (considering the esters and the ketone) makes 1-O-ethyl 6-O-methyl 3-oxohexanedioate an excellent precursor for the synthesis of various heterocyclic compounds. The strategic placement of its functional groups enables a range of cyclization reactions.
The β-keto ester moiety within this compound is a classic structural motif for constructing five- and six-membered heterocyclic rings.
Pyridinone Derivatives: The synthesis of pyridinones often involves the condensation of β-keto esters with other reagents. For instance, substituted pyridin-2(1H)-ones can be synthesized through the cyclization of N-(3-oxoalkyl)amides or via base-catalyzed reactions involving dicarbonyl compounds. researchgate.net General methods, such as reacting a β-keto ester with an amine and another carbonyl component, are well-established for forming the pyridinone core. nih.gov this compound can readily participate in such reactions. For example, a reaction with an amine would involve the ketone at C-3, while the ester groups provide additional handles for further functionalization or can participate in the cyclization itself to yield highly substituted pyridinone structures. nih.govresearchgate.netsciforum.net
Pyrrole (B145914) and Furan (B31954) Derivatives: While the classic Paal-Knorr synthesis for pyrroles and furans requires a 1,4-dicarbonyl, the versatile functionality of this compound allows for its use in alternative strategies. It is a suitable substrate for the Hantzsch pyrrole synthesis, where a β-keto ester reacts with an α-haloketone and an amine. Furthermore, the molecule can be chemically modified to create the necessary 1,4-dicarbonyl precursor for a Paal-Knorr-type cyclization. The synthesis of complex furan derivatives has been achieved from various bio-based precursors, highlighting the adaptability of different starting materials for forming this heterocyclic core. nih.gov
| Heterocycle | General Method | Role of this compound |
| Pyridinones | Condensation of β-keto esters with amines/amides | Serves as the core β-keto ester component. |
| Pyrroles | Hantzsch Synthesis | Acts as the β-keto ester reactant. |
| Furans | Paal-Knorr Synthesis (after modification) | Can be converted into a 1,4-dicarbonyl precursor. |
The multiple reactive centers of this compound make it an ideal substrate for creating more complex fused and spirocyclic ring systems.
Polycyclic Systems: The synthesis of a polycyclic structure can be achieved through a stepwise or domino reaction sequence. An initial reaction, such as the formation of a pyridinone ring, leaves the second ester group available for a subsequent intramolecular cyclization, leading to a fused bicyclic or polycyclic framework. Such strategies are fundamental in building complex molecular cores, including dibenzopyran-6-ones, which are themselves important intermediates in the synthesis of other complex molecules. nih.gov
Spirocyclic Systems: Spirocycles, which contain two rings connected by a single atom, can be assembled using substrates that allow for two independent cyclization events at a common center. The C-2 position of this compound, being flanked by two carbonyl groups, is highly acidic and can be readily dialkylated. Reaction with a dihaloalkane, for example, would form a new carbocyclic ring at C-2, creating a spirocyclic center. Subsequent reactions involving the ketone or ester functionalities can then be used to build even more elaborate spiro-polycyclic systems. nih.gov
Precursor for the Synthesis of Natural Product Scaffolds and Complex Organic Molecules
Natural products exhibit immense structural diversity and biological activity, often built around complex molecular scaffolds. nih.govrsc.org Synthetically accessible building blocks like this compound are crucial for generating libraries of natural product-like molecules for drug discovery. rsc.orgresearchgate.net
Macrocyclic lactones are a significant class of natural products known for their diverse biological activities and use in the fragrance industry. researchgate.net Their synthesis often relies on a late-stage ring-closing reaction of a linear hydroxy acid or ester. clockss.orgnih.gov
This compound can serve as the foundational core for such a linear precursor. A potential synthetic route would involve:
Selective reduction of the C-3 ketone to a hydroxyl group.
Functional group manipulation of one of the ester groups (e.g., the methyl ester at C-6) to extend the carbon chain and introduce a terminal functional group, such as an alkene.
The final macrocyclization can then be achieved via an intramolecular transesterification between the newly formed hydroxyl group and the ethyl ester at C-1, or through Ring-Closing Metathesis (RCM) if a diene precursor is prepared.
Polyketides are a major family of natural products characterized by repeating β-keto structural motifs. syr.edu They are biosynthesized by polyketide synthases (PKSs) through the iterative condensation of small carboxylic acid units. nih.govmdpi.com
The β-keto ester structure of this compound makes it an excellent analog of a polyketide chain intermediate. Synthetic chemists can use it as a starting block in biomimetic approaches to construct complex polyketide-like molecules. nih.gov Through reactions such as Claisen condensations and aldol (B89426) additions at its reactive sites, the carbon skeleton can be extended in a controlled manner, mimicking the chain elongation steps of natural polyketide biosynthesis to create novel, structurally diverse analogs for biological screening.
| Target Structure Class | Synthetic Strategy | Role of this compound |
| Macrocyclic Lactones | Intramolecular Cyclization (e.g., RCM, esterification) | Serves as the core fragment to build the linear hydroxy-ester precursor. |
| Polyketide Analogs | Biomimetic Chain Extension (e.g., Aldol, Claisen) | Acts as a foundational building block mimicking a natural polyketide intermediate. |
Role in Asymmetric Synthesis and Chiral Catalyst Development
The development of methods for controlling stereochemistry is a central goal of modern organic synthesis. This compound possesses prochiral centers, making it a suitable substrate for asymmetric transformations to generate enantiomerically enriched products.
Two primary strategies can be envisioned:
Asymmetric Reduction: The ketone at the C-3 position is prochiral and can be reduced to a secondary alcohol using a variety of chiral catalysts, such as those based on ruthenium-BINAP complexes or Corey-Bakshi-Shibata (CBS) reagents. This would install a stereocenter, yielding a chiral building block that can be carried forward in the synthesis of enantiomerically pure natural products or pharmaceuticals.
Asymmetric Alkylation/Functionalization: The C-2 methylene (B1212753) group is flanked by two carbonyls, making its protons acidic. Deprotonation forms a prochiral enolate, which can react with various electrophiles. By using a chiral base, a chiral phase-transfer catalyst, or by temporarily attaching a chiral auxiliary to one of the ester groups, the approach of the electrophile can be directed to one face of the enolate, leading to the creation of a new stereocenter at C-2 with high enantioselectivity. The resulting chiral β-keto ester is a highly valuable intermediate for the synthesis of complex chiral targets.
Development of Novel Reagents and Ligands in Catalysis
The scientific literature does not describe the use of This compound in the development of new reagents or ligands for catalytic processes. There are no studies indicating its incorporation into catalytic systems, either as a ligand for a metal catalyst or as a component of an organocatalyst. Consequently, there are no research findings or data tables to present on this topic.
While the broader field of organic synthesis extensively covers the use of various dicarboxylic acid esters and beta-keto esters in catalysis and asymmetric synthesis, specific research on This compound for these purposes is not documented.
Enzymatic and Biocatalytic Research Involving 1 O Ethyl 6 O Methyl 3 Oxohexanedioate
Substrate Specificity and Kinetics for Esterase-Mediated Transformations
Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in metabolism and detoxification. The presence of both a methyl and an ethyl ester in 1-O-ethyl 6-O-methyl 3-oxohexanedioate presents an interesting case for studying enzyme specificity.
The differential hydrolysis of the ethyl and methyl ester groups in a diester like this compound by esterases is a subject of significant biochemical interest. General studies on homologous esters provide a framework for predicting the enzymatic behavior towards this compound.
Research indicates that the rate of enzymatic hydrolysis is influenced by the size of the alcohol moiety of the ester. In studies using rat plasma, the metabolic stability of esters was found to be inversely proportional to the size of the alkoxyl group. nih.gov Specifically, methyl esters often exhibit greater metabolic stability compared to their ethyl homologs. nih.gov For instance, the half-life of methyl benzoate (B1203000) in rat plasma was found to be 36 minutes, more than double the 17-minute half-life of ethyl benzoate. nih.gov This suggests that in the presence of certain plasma esterases, the ethyl ester group of this compound would likely be hydrolyzed preferentially over the methyl ester group.
Conversely, chemical hydrolysis can show different selectivity. Under certain nucleophilic cleavage conditions, methyl esters have been observed to react significantly faster than their corresponding ethyl esters, which can allow for the selective cleavage of the methyl group. thieme-connect.de However, enzymatic reactions are governed by the specific fit of the substrate within the enzyme's active site. The specific type of esterase involved is critical; enzymes such as carboxylesterases (CarbE), arylesterases (ArE), and butyrylcholinesterases have been identified as responsible for ester hydrolysis in various species and tissues, each with its own substrate preferences. nih.gov
Table 1: Comparative Plasma Stability of Homologous Benzoate Esters
| Ester | Half-life (t1/2) in Rat Plasma (minutes) |
| Methyl benzoate | 36 |
| Ethyl benzoate | 17 |
| n-Propyl benzoate | 10 |
| n-Butyl benzoate | 10 |
Data sourced from studies on homologous ester series. nih.gov
While this compound itself is prochiral, the principles of enzymatic resolution are highly applicable to its chiral analogs. Enzymatic kinetic resolution is a powerful technique used to separate racemic mixtures into their constituent enantiomers. This process relies on the stereoselectivity of enzymes, which preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.
Lipases are a class of enzymes frequently used for the enantioselective hydrolysis of esters. For example, the lipase (B570770) from Candida antarctica (fraction B) has been successfully used in the kinetic resolution of racemic esters, yielding products with very high enantiomeric excess. researchgate.net In one such application, the enantioselective hydrolysis of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate using an immobilized Candida antarctica lipase B (CAL-B) preparation resulted in the unreacted (3S,4R)-ester in an enantiomerically pure form (>99% ee) at 50% conversion. researchgate.net This demonstrates the potential for resolving chiral compounds that share structural motifs with the target molecule.
The synthesis of chiral building blocks, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, has been achieved through chemo-enzymatic pathways that underscore the utility of these methods. mdpi.com Such resolutions are critical for producing enantiopure compounds for various applications, including the synthesis of complex natural products. mdpi.com
Biocatalytic Approaches to Enantioselective Reductions of the Keto Group
The 3-oxo group of this compound is a prime target for biocatalytic reduction to produce a chiral hydroxyl group. The asymmetric reduction of β-keto esters is a well-established and synthetically valuable transformation. Baker's yeast (Saccharomyces cerevisiae) is a widely used whole-cell biocatalyst for this purpose, often yielding the corresponding (S)-hydroxy ester with high enantioselectivity.
Studies on the reduction of ethyl 3-oxobutyrate, a close structural analog, serve as an excellent model. The enantioselectivity of this reduction by baker's yeast can be significantly enhanced through process optimization. One effective strategy is the continuous feeding of the substrate to maintain a low concentration in the reaction medium. nottingham.edu.cn This method can increase the enantiomeric excess (ee) of the resulting ethyl (S)-3-hydroxybutyrate from a baseline of 75% to as high as 98%. nottingham.edu.cnresearchgate.net This improvement is attributed to the higher substrate binding constant of the competing (R)-specific enzymes, which remain largely inactive at low substrate concentrations. nottingham.edu.cnresearchgate.net
Another approach to improve enantioselectivity is the selective inhibition of undesired enzyme pathways. Pre-incubation of baker's yeast with vinyl acetate (B1210297) has been shown to selectively inhibit the (R)-specific reductase enzymes, leading to the formation of ethyl (S)-3-hydroxybutyrate with an enantiomeric excess of 98%. nottingham.edu.cn These findings highlight that biocatalytic reduction of the keto group in this compound could be finely tuned to produce a specific stereoisomer of the corresponding 3-hydroxy derivative.
Table 2: Strategies to Enhance Enantioselectivity in Baker's Yeast Reduction of Ethyl 3-Oxobutyrate
| Method | Achieved Enantiomeric Excess (ee) of (S)-product | Principle |
| Standard Batch Reaction | ~75% | Baseline activity of multiple reductases. researchgate.net |
| Substrate Feeding | Up to 98% | Maintains low substrate concentration, disfavoring (R)-specific enzymes with higher Km. nottingham.edu.cn |
| Selective Inhibition (with vinyl acetate) | 98% | Vinyl acetate selectively inhibits the (R)-specific reductase enzymes. nottingham.edu.cn |
Application in Model Biochemical Pathways and in vitro Systems
Derivatives of 3-oxohexanedioate serve as valuable probes and substrates for investigating various biochemical pathways and enzyme functions in vitro.
The backbone of this compound is structurally related to intermediates in microbial metabolic routes, such as the 3-oxoadipate (B1233008) pathway. This pathway is employed by microorganisms to degrade aromatic compounds. nih.govnih.gov Research on Pseudomonas reinekei MT1 has shown that a methylated analog, 4-methyl-3-oxoadipate, acts as an inducer for the mml gene cluster. nih.govresearchgate.net This gene cluster encodes the enzymes necessary for the degradation of 4-methylmuconolactone, a dead-end metabolite formed during the breakdown of certain methylaromatic compounds. nih.govresearchgate.net The ability of 4-methyl-3-oxoadipate to trigger the expression of these metabolic enzymes demonstrates how derivatives of this core structure can be used to study the regulation of catabolic pathways in bacteria.
Furthermore, the general structure is related to acyl chains used in bacterial quorum sensing. Quorum sensing is a cell-to-cell communication system that relies on the synthesis of signal molecules, often N-acyl-homoserine lactones (AHLs). The synthesis of these molecules involves acyl-Coenzyme A (acyl-CoA) or acyl-acyl carrier protein (acyl-ACP) donors. nih.gov Synthetic analogs of these acyl donors can be used to study the substrate specificity of the synthase enzymes (LuxI-type) and to potentially develop antagonists of quorum sensing. nih.gov
As discussed previously, derivatives of 3-oxoadipate can act as activators (inducers) of gene expression for specific metabolic pathways. nih.gov In the case of Pseudomonas reinekei MT1, 4-methyl-3-oxoadipate was identified as the inducer molecule that activates the promoters controlling the expression of the mml operon, which is essential for metabolizing methylaromatic-derived lactones. nih.govresearchgate.net
Conversely, related molecules can be used as inhibitors to probe enzyme mechanisms. The selective inhibition of competing reductases in baker's yeast by vinyl acetate is a clear example of how a simple molecule can be used to dissect complex enzymatic systems and improve the outcome of a biocatalytic process. nottingham.edu.cn Additionally, a range of general esterase inhibitors, such as diisopropylfluorophosphate and bis-p-nitrophenylphosphate, are routinely used to identify and characterize the specific types of esterases active in biological samples, which is crucial for understanding the metabolism of ester-containing compounds. nih.gov
Future Perspectives and Interdisciplinary Research Directions
Exploration of Photochemical and Electrochemical Reactivity
The unique functionality of 1-O-ethyl 6-O-methyl 3-oxohexanedioate presents intriguing possibilities for novel transformations under photochemical and electrochemical conditions. The presence of a ketone and two distinct ester groups on a flexible six-carbon chain suggests that it could be a versatile substrate for selective C-C and C-O bond formations or cleavages.
Photochemical Reactivity: Research into the photochemistry of β-keto esters has revealed pathways for radical generation and cycloaddition reactions. For this compound, it is conceivable that irradiation could induce intramolecular hydrogen abstraction, leading to cyclization products such as substituted cyclopentanones or cyclobutanols. The specific pathway would likely be influenced by the wavelength of light and the presence of photosensitizers.
Electrochemical Reactivity: Electrochemical methods offer a green alternative to traditional redox chemistry. The ketone moiety in this compound could be selectively reduced at a cathode to a secondary alcohol. Furthermore, the dicarboxylic acid monoester structure is related to precursors for valuable chemicals like adipic acid. Electrochemical synthesis of adipic acid from lignin-derived precursors has been demonstrated, suggesting that electrochemical methods could be developed for the modification or synthesis of this compound. researchgate.net
Integration with Flow Chemistry for Continuous Synthesis
Flow chemistry, or continuous-flow synthesis, provides numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of isocyanates, for example, has been made safer and more efficient through continuous flow processes involving the Curtius rearrangement. researchgate.netgoogle.com
For a compound like this compound, a multistep synthesis could be designed and executed entirely in a flow system. This could involve the initial formation of a β-keto ester followed by subsequent modifications. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor could allow for high yields and selectivity, minimizing the formation of byproducts. This approach would be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates.
Development of Novel Biocatalysts for Highly Selective Transformations
Biocatalysis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. Enzymes such as lipases, esterases, and nitrilases are powerful tools for the synthesis and modification of esters and carboxylic acids.
Enantioselective Reduction: The ketone at the 3-position of this compound is a prochiral center. Ketoreductases could be employed for the enantioselective reduction of this ketone to produce chiral hydroxy-adipate derivatives, which are valuable building blocks for pharmaceuticals and polymers.
Regioselective Hydrolysis: The two different ester groups (ethyl and methyl) present a challenge for selective chemical hydrolysis. However, specific lipases or esterases could be developed or screened to selectively hydrolyze one ester over the other, providing a route to the corresponding mono-acid mono-ester, a valuable synthetic intermediate. For instance, nitrilases have been used for the highly chemoselective conversion of cyanocarboxylic acid esters to dicarboxylic acid monoesters. google.com This highlights the potential for enzymes to differentiate between reactive sites in a molecule.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Routes
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways.
Reactivity Prediction: For a molecule like this compound, ML models could predict its reactivity towards a wide range of reagents and conditions. By training on large datasets of known reactions of β-keto esters and dicarboxylic acid esters, these models can identify the most likely sites of reaction and predict the products of a given transformation. uni-muenster.denih.gov This can significantly accelerate the discovery of new reactions and optimize existing ones.
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | Description | Potential Impact |
|---|---|---|
| Reactivity Prediction | Predict the outcome of reactions with various reagents and catalysts. | Faster optimization of reaction conditions and discovery of new transformations. |
| Spectra Prediction | Predict NMR, IR, and mass spectra to aid in characterization. | Faster confirmation of synthetic products. |
| Synthetic Route Design | Propose novel and efficient multi-step syntheses from simple starting materials. | Discovery of more sustainable and cost-effective production methods. |
| Biocatalyst Screening | Predict the activity and selectivity of enzymes for transformations of the target molecule. | Accelerated development of biocatalytic processes. |
Sustainable Synthesis and Valorization of Related Biomass-Derived Feedstocks
The structure of this compound is closely related to adipic acid, a key monomer in the production of nylon. There is a strong industrial and academic push to produce adipic acid and its derivatives from renewable biomass rather than petroleum-based feedstocks. ejosdr.com
Routes from Biomass: Several platform molecules derived from biomass, such as glucose, 5-hydroxymethylfurfural, and levulinic acid, can be converted into adipic acid through chemo- and biocatalytic routes. researchgate.netnih.gov It is plausible that synthetic strategies could be developed to adapt these pathways to produce this compound. For example, the oxidation of a biomass-derived C6 sugar could lead to a 3-oxohexanedioic acid precursor, which could then be esterified.
Valorization of Adipic Acid Derivatives: Research into the sustainable synthesis of adipic acid also opens up opportunities for the valorization of its derivatives. researchgate.net this compound could serve as a platform molecule itself, with its three functional groups offering multiple points for further chemical modification into a variety of value-added products, such as specialty polymers, plasticizers, or pharmaceutical intermediates.
Table 2: Potential Biomass-Derived Precursors for Adipic Acid and Related Compounds
| Biomass Precursor | Intermediate Platform Molecule | Potential Conversion Route |
|---|---|---|
| Cellulose/Starch | Glucose | Oxidation to glucaric acid, followed by deoxygenation. nih.gov |
| Lignocellulose | 5-Hydroxymethylfurfural (HMF) | Oxidation and subsequent reduction steps. researchgate.net |
| Lignocellulose | Levulinic Acid | Conversion to γ-valerolactone and further processing. researchgate.net |
| Lignin | Phenolic Compounds | Ring-opening and oxidation. researchgate.net |
Q & A
Basic Research Questions
Q. How should researchers document the synthesis of 1-O-ethyl 6-O-methyl 3-oxohexanedioate to ensure reproducibility?
- Methodological Answer : Document reagent specifications (e.g., manufacturer, catalog numbers like NaCl [Merck 106404]), equipment details (e.g., water bath settings, analytical instrument models), and procedural steps concisely. Use tables or figures for kinetic or spectroscopic data, ensuring clarity in labeling (e.g., retention times in HPLC, NMR peak assignments). Avoid redundant descriptions unless deviations from standard protocols occur .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C spectra to confirm ester and ketone functional groups. For example, the 3-oxo group will show a carbonyl peak at ~205-220 ppm in C NMR.
- IR Spectroscopy : Identify C=O stretches (ester: ~1740 cm; ketone: ~1710 cm) and C-O ester vibrations (~1250 cm).
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., CHO requires precise mass matching) and fragmentation patterns .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for ester compounds:
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Protective Equipment : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. What strategies optimize the selective reduction of the 3-oxo group in this compound without affecting ester functionalities?
- Methodological Answer :
- Reducing Agent Selection : Compare NaBH (mild, selective for ketones in protic solvents) vs. LiAlH (stronger, may reduce esters if not controlled).
- Solvent Effects : Use anhydrous THF or EtO to minimize ester hydrolysis.
- Temperature Control : Maintain 0–5°C to suppress side reactions. Monitor progress via TLC or in situ IR .
Q. How can researchers resolve contradictions in kinetic data for the esterification steps of this compound synthesis?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of outliers.
- Error Source Identification : Check catalyst purity (e.g., sulfuric acid concentration), moisture levels, or heating uniformity.
- Replicate Experiments : Perform triplicate runs under controlled conditions to validate reproducibility .
Q. What computational methods support the prediction of reaction pathways for this compound in acidic or basic media?
- Methodological Answer :
- DFT Calculations : Model transition states for ester hydrolysis or keto-enol tautomerization using software like Gaussian or ORCA.
- Solvent Effect Simulations : Apply COSMO-RS to predict solvation effects on reaction rates.
- Validation : Cross-reference computational results with experimental kinetic isotope effects (KIEs) or isotopic labeling studies .
Q. How can researchers design experiments to analyze the steric and electronic effects of substituents on the reactivity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the ethyl or methyl positions.
- Kinetic Profiling : Measure rate constants for nucleophilic attacks (e.g., Grignard reactions) under standardized conditions.
- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .
Data Presentation and Critical Analysis
Q. What guidelines ensure rigorous data presentation in publications on this compound?
- Methodological Answer :
- Tables/Figures : Include error margins (e.g., ±SD) for yields, retention times, and spectral data.
- Nomenclature : Use IUPAC names consistently and italicize Latin terms (e.g., in situ).
- Critical Discussion : Address limitations (e.g., low yield in aqueous conditions) and propose mechanistic hypotheses for unexplained observations .
Q. How should researchers critically evaluate conflicting literature reports on the biological activity of this compound derivatives?
- Methodological Answer :
- Comparative Assays : Replicate reported antimicrobial or enzyme inhibition assays using standardized strains (e.g., Escherichia coli ATCC 25922).
- Dose-Response Analysis : Calculate IC values to compare potency across studies.
- Meta-Analysis : Use tools like RevMan to assess publication bias or heterogeneity in experimental designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
